molecular formula C11H12N2O2 B13916237 Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

Cat. No.: B13916237
M. Wt: 204.22 g/mol
InChI Key: VWNTVBIFKOKUEN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the FGFR signaling pathway, which plays a crucial role in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-8-6-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

VWNTVBIFKOKUEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C

Origin of Product

United States

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